2-Methyl-7-nitroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-methyl-7-nitroquinazoline |
InChI |
InChI=1S/C9H7N3O2/c1-6-10-5-7-2-3-8(12(13)14)4-9(7)11-6/h2-5H,1H3 |
InChI Key |
PCIWKVCLILMGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Methyl 7 Nitroquinazoline
Reactions at the Nitro Group
The nitro group is a versatile functional group that significantly influences the molecule's electronic properties and serves as a primary site for chemical transformations.
Reduction Reactions of the Nitro Moiety (e.g., to Amino, Hydroxylamino)
The reduction of the nitro group on 2-methyl-7-nitroquinazoline is a common and synthetically useful transformation, providing access to key intermediates like 7-amino-2-methylquinazoline. This conversion can be achieved using a variety of reducing agents, with the final product depending on the specific reagents and reaction conditions employed.
Catalytic hydrogenation is a highly efficient method for the complete reduction of the nitro group to an amine. google.comdigitellinc.com This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. youtube.comyoutube.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally clean and results in high yields of the corresponding aniline (B41778) derivative.
Alternatively, chemical reduction using metals in acidic media is a classic and effective approach. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) powder in acetic acid or hydrochloric acid, are frequently used to convert aromatic nitro compounds to amines.
Partial reduction of the nitro group to a hydroxylamine (B1172632) (R-NHOH) is also possible under milder conditions. This transformation can be accomplished using reagents like zinc dust in the presence of ammonium (B1175870) chloride. Careful control of the reaction parameters is crucial to prevent further reduction to the amine.
| Reaction Type | Reagent(s) | Product |
| Full Reduction to Amine | H₂ gas, Pd/C or PtO₂ | 2-Methyl-7-aminoquinazoline |
| Full Reduction to Amine | SnCl₂ / conc. HCl | 2-Methyl-7-aminoquinazoline |
| Full Reduction to Amine | Fe / HCl or Acetic Acid | 2-Methyl-7-aminoquinazoline |
| Partial Reduction to Hydroxylamine | Zn dust / NH₄Cl | 2-Methyl-7-(hydroxylamino)quinazoline |
Nucleophilic Aromatic Substitution Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In certain cases, the nitro group itself can act as a leaving group, being displaced by a strong nucleophile. This type of reaction is less common than the substitution of a halide but is well-documented in highly electron-deficient systems.
For the nitro group on this compound to be displaced, the reaction requires a potent nucleophile and often proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the reaction's feasibility. Research on the related compound 5,7-dinitroquinazoline-4-one has demonstrated that a nitro group can be regioselectively displaced by methylamine, highlighting the potential for such transformations within the quinazoline (B50416) framework. rsc.org The electron-deficient nature of the quinazoline ring system contributes to the stabilization of the negatively charged Meisenheimer intermediate, facilitating the substitution.
Reactions at the Quinazoline Ring System
The quinazoline ring is a bicyclic heteroaromatic system, and its reactivity is a composite of its constituent benzene (B151609) and pyrimidine (B1678525) rings.
Electrophilic Substitution Reactions on the Benzene Moiety (e.g., Halogenation, Further Nitration)
The quinazoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. wikipedia.orgwikipedia.org This deactivation is further intensified in this compound by the presence of the strongly deactivating nitro group at the 7-position.
Any potential electrophilic attack on the benzene portion of the molecule would be governed by the directing effects of the existing substituents:
The Quinazoline Nitrogens: Strongly deactivating.
The 7-Nitro Group: A powerful deactivating group that directs incoming electrophiles to the meta positions (i.e., positions 5 and 8a, though 8a is a bridgehead). youtube.com
The 2-Methyl Group: While attached to the pyrimidine ring, its activating effect is primarily on that ring and has a lesser influence on the benzene moiety.
Considering these factors, any further electrophilic substitution, such as nitration or halogenation, would be extremely difficult and require harsh reaction conditions. libretexts.org The most likely, though energetically unfavorable, positions for substitution would be at C-5 or C-8, which are meta to the nitro group and are the positions on the benzene ring least deactivated by the pyrimidine nitrogens. wikipedia.org
Nucleophilic Attack on the Pyrimidine Ring
In contrast to its resistance to electrophilic attack, the pyrimidine ring of the quinazoline system is electron-deficient and therefore susceptible to nucleophilic attack. The nitrogen atoms withdraw electron density, making the ring's carbon atoms electrophilic. The positions most activated for nucleophilic attack in the quinazoline ring are C-4 and C-2. wikipedia.org
In this compound, while the 2-position is occupied by a methyl group, the 4-position remains a prime target for nucleophiles. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums) or potent anions, could potentially add to the C4=N3 double bond. If a suitable leaving group were present at the C-4 position (such as a halogen), a nucleophilic aromatic substitution (SNAr) would be highly favorable. chim.itmdpi.com The presence of the electron-withdrawing 7-nitro group would further enhance the electrophilicity of the pyrimidine ring, making it even more reactive towards nucleophiles.
Functionalization at the 2-Methyl Group
The methyl group at the C-2 position of the quinazoline ring is not inert. It is activated by the adjacent ring nitrogen, which increases the acidity of the methyl protons. This allows the methyl group to act as a nucleophile after deprotonation, making it a valuable handle for further functionalization. acs.orgnih.govijpca.org
A common reaction is the condensation with aldehydes, particularly aromatic aldehydes, in a process analogous to the Knoevenagel or Claisen-Schmidt condensation. rsc.orgnih.govlibretexts.org This reaction is typically carried out in the presence of a base or an acid catalyst (like acetic anhydride) and results in the formation of 2-styryl-7-nitroquinazoline derivatives. The reaction proceeds via the formation of a reactive methylene (B1212753) intermediate from the 2-methyl group, which then attacks the carbonyl carbon of the aldehyde. researchgate.net
| Reaction Type | Reagent(s) | Product Type |
| Condensation | Aromatic Aldehyde (e.g., Benzaldehyde), Acetic Anhydride (B1165640) | 2-(2-Arylvinyl)-7-nitroquinazoline |
| Alkylation | Strong Base (e.g., n-BuLi) then Alkyl Halide (e.g., CH₃I) | 2-Ethyl-7-nitroquinazoline |
| Bromination | Bromine | 2-(Bromomethyl)-7-nitroquinazoline |
Derivatization Strategies and Functional Group Interconversions of this compound
The structural modification of this compound is a key aspect of its chemistry, allowing for the synthesis of a diverse range of derivatives with potentially enhanced properties. These modifications can be targeted at various positions, including the nitrogen atoms of the pyrimidine ring and the existing methyl and nitro groups.
Modification at Nitrogen Atoms (N1, N3)
The quinazoline ring system contains two nitrogen atoms, N1 and N3, which are potential sites for electrophilic attack, such as alkylation. The reactivity of these nitrogens is influenced by the electronic effects of the substituents on the benzo ring. In the case of this compound, the electron-withdrawing nature of the 7-nitro group deactivates the entire ring system towards electrophilic attack.
However, alkylation at the N3 position is a common derivatization strategy for quinazoline scaffolds, often leading to the formation of quinazolinium salts. For related quinazolinone systems, alkylation typically occurs selectively at the N3 position under basic conditions using alkyl halides. For instance, the alkylation of quinazolin-4(3H)-one and its derivatives with reagents like benzyl (B1604629) chloride or ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate proceeds to give the N3-substituted product. juniperpublishers.com While specific studies on this compound are limited, it is predicted that alkylation would preferentially occur at the N3 position, as N1 is generally less nucleophilic in the quinazoline ring. The reaction conditions would likely require potent alkylating agents and optimization to overcome the deactivating effect of the nitro group.
Table 1: General Conditions for N-Alkylation of Quinazolinone Scaffolds
| Reagent | Base | Solvent | Conditions | Position of Alkylation |
|---|---|---|---|---|
| Alkyl Halide (e.g., Benzyl chloride) | K₂CO₃ or Cs₂CO₃ | DMF | Heating (70-100°C) | N3 |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Heating | N3 |
Note: This data is based on related quinazolinone structures and serves as a predictive model for the reactivity of this compound. juniperpublishers.commdpi.com
Derivatization for Enhanced Chemical Properties or Research Applications
Functional group interconversion provides a powerful tool for modifying the properties of this compound. A primary target for such transformations is the nitro group.
Reduction of the Nitro Group: The 7-nitro group can be reduced to a 7-amino group using various reducing agents. Standard procedures include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl). nih.gov This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic properties and reactivity of the molecule. The resulting 7-amino-2-methylquinazoline can serve as a precursor for a wide array of further derivatizations, such as diazotization followed by substitution, or acylation to form amides. Recent research on 7-nitroquinazolines has utilized this reduction to synthesize derivatives for evaluation as antimicrobial agents. researchgate.net
Modification of the Methyl Group: The 2-methyl group is generally less reactive. However, it can potentially undergo condensation reactions if activated. In related 2-methyl-quinazolin-4(3H)-one systems, the methyl group's protons can exhibit slight acidity, allowing for condensation with aldehydes under specific conditions, although this reactivity is less pronounced in the absence of the 4-oxo group. researchgate.net
Formation of Fused Ring Systems and Heterocyclic Hybrids
The quinazoline scaffold is a valuable building block for the synthesis of more complex polycyclic heterocyclic systems. ub.edu Starting from this compound, fused rings can be constructed, often by first transforming the existing substituents into reactive handles.
For example, reduction of the nitro group to an amine provides a nucleophilic center that can participate in cyclization reactions. If a suitable electrophilic group is introduced at the C8 position, intramolecular cyclization could lead to the formation of a third ring fused to the benzo portion of the quinazoline.
Furthermore, the quinazoline ring itself can be annulated. Research on 2-methyl-quinazolin-4(3H)-one demonstrates that the N3-position and the 2-methyl group can be involved in cyclization reactions with bifunctional reagents to form fused systems like pyrrolo[2,1-b]quinazolines or quinolino[2,1-b]quinazolines. scirp.org While these reactions are specific to the quinazolinone tautomer, they highlight the potential for this compound to act as a precursor for such systems, potentially through an initial oxidation to the corresponding quinazolinone. The synthesis of various fused systems, such as triazoloquinazolines and imidazoquinazolines, has been reported from quinazoline precursors, indicating a broad scope for creating diverse heterocyclic hybrids. scirp.orgnih.gov
Influence of Substituents on Reactivity and Transformation Pathways
The reactivity of the this compound molecule is profoundly influenced by the electronic and steric properties of its two key substituents.
Electronic Effects of the Nitro Group on Ring Reactivity
The nitro group at the C7 position is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This has several significant consequences for the molecule's reactivity:
Deactivation towards Electrophilic Aromatic Substitution: The nitro group strongly deactivates the benzene portion of the quinazoline ring towards electrophilic attack. Theoretical considerations for the parent quinazoline molecule suggest an order of reactivity for electrophilic nitration as 8 > 6 > 5 > 7. nih.gov The presence of a nitro group at C7 would further deactivate all positions, making subsequent electrophilic substitution exceptionally difficult and likely requiring harsh reaction conditions.
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). While the nitro group itself is not typically a leaving group, it activates other positions bearing a suitable leaving group (like a halogen) for displacement by nucleophiles. In a related compound, 7-chloro-6-nitroquinazolin-4(3H)-one, the chloro group at C7 is activated by the adjacent C6-nitro group and readily undergoes substitution by nucleophiles like sodium p-toluenesulfinate. mdpi.com For this compound, a hypothetical 8-halo derivative would be significantly activated towards nucleophilic attack due to the C7-nitro group.
Steric Hindrance from the 2-Methyl Group
The methyl group at the C2 position is relatively small, but it can exert steric influence on reactions involving the adjacent N1 and N3 positions.
Influence on N1 and N3 Reactivity: The methyl group can sterically hinder the approach of bulky reagents to the N1 position. This effect, combined with the inherently lower nucleophilicity of N1, further favors reactions such as alkylation at the N3 position.
Impact on Fused Ring Formation: In the synthesis of fused ring systems involving the pyrimidine part of the molecule, the steric bulk of the 2-methyl group can influence the feasibility and outcome of the cyclization step. Studies on related quinazolinones have shown that steric factors from substituents can impact the formation of fused structures. scirp.orgresearchgate.net For instance, reactions that require the formation of a bond at C2 might be hindered compared to an unsubstituted quinazoline.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 7 Nitroquinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR for Structural Proton Assignment and Coupling Analysis
Proton (¹H) NMR spectroscopy would provide critical information on the number, environment, and connectivity of protons in the 2-Methyl-7-nitroquinazoline molecule. The expected ¹H NMR spectrum would display distinct signals for the methyl group protons and the aromatic protons on the quinazoline (B50416) ring system. The chemical shift (δ) of the methyl protons would likely appear in the upfield region, while the aromatic protons would resonate at lower field due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group.
Analysis of the spin-spin coupling patterns (J-coupling) between adjacent protons would be crucial for assigning the positions of the aromatic protons. For instance, the protons on the benzene (B151609) portion of the quinazoline ring would exhibit characteristic coupling constants (ortho, meta, and para) that would allow for their unambiguous assignment.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| -CH₃ | ~2.5 - 2.8 | Singlet (s) | N/A |
| Aromatic-H | ~7.5 - 9.0 | Doublet (d), Doublet of doublets (dd) | J ≈ 7-9 (ortho), 2-3 (meta) |
Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values are not publicly available.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.
The carbon of the methyl group would appear at a high field, while the aromatic and quinazoline ring carbons would be found at a lower field. The carbon atom attached to the nitro group would be significantly deshielded.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₃ | ~20 - 25 |
| Aromatic/Quinazoline C-H | ~120 - 140 |
| Aromatic/Quinazoline Quaternary C | ~140 - 165 |
| C-NO₂ | ~145 - 155 |
Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values are not publicly available.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation
To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. This would be instrumental in confirming the connectivity of the protons on the quinazoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying and assigning quaternary carbons and for piecing together the entire molecular structure by observing long-range connectivities, for instance, from the methyl protons to the C2 carbon of the quinazoline ring.
Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups (Nitro, Methyl, Ring Systems)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the methyl group, and the aromatic ring systems.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1380 |
| C-H (Methyl) | Stretch | ~2850 - 3000 |
| C=N (Quinazoline) | Stretch | ~1610 - 1680 |
| C=C (Aromatic) | Stretch | ~1450 - 1600 |
| C-H (Aromatic) | Bending (out-of-plane) | ~700 - 900 |
Note: This table is illustrative and based on characteristic IR frequencies for these functional groups. Actual experimental values are not publicly available.
Mass Spectrometry (MS) Techniques: Determination of Molecular Weight and Fragmentation Patterns for Structural Proof
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also offer structural clues through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition (C₉H₇N₃O₂). Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The analysis of these fragment ions would provide further evidence for the proposed structure. Expected fragmentation might include the loss of the nitro group (NO₂) or the methyl group (CH₃).
Hypothetical Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₉H₇N₃O₂ |
| Exact Mass | 189.0538 |
| Molecular Ion Peak [M]⁺ | m/z 189 |
| Key Fragment Ions | [M-NO₂]⁺, [M-CH₃]⁺ |
Note: This table is illustrative. Actual experimental fragmentation patterns can be complex and are not publicly available.
Advanced Chromatographic Analysis
Advanced chromatographic techniques would be essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of a synthesized sample of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be employed. This technique separates the compound from any impurities before it enters the mass spectrometer for identification, providing both chromatographic and mass spectral data simultaneously.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and separating it from potential impurities, isomers, or unreacted starting materials. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging a non-polar stationary phase and a polar mobile phase.
The primary objective of an HPLC method is to achieve baseline separation between the main compound peak and any impurity peaks, with a resolution (Rs) value greater than 1.5 being the standard for baseline separation. mdpi.com Method development for quinazoline derivatives often involves screening various columns (e.g., C8, C18) and optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govresearchgate.net The pH of the mobile phase and the column temperature are also critical parameters that can be adjusted to improve peak shape and resolution. mdpi.com
For the analysis of this compound, a typical RP-HPLC method would employ a C18 column with a gradient elution system. Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for quinazoline structures is often around 254 nm. rsc.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-validated HPLC method will demonstrate good precision, with relative standard deviation (RSD) values for intra- and inter-day assays typically below 5%. iaea.orgiaea.org
Table 1: Example HPLC Parameters for Purity Analysis of Quinazoline Derivatives Note: This table presents typical conditions used for related compounds, as specific published methods for this compound are not available. The parameters would require optimization for this specific analyte.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netnih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or buffer) | mdpi.comresearchgate.net |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Column Temperature | 25-40 °C | mdpi.com |
| Detection | UV/PDA at 254 nm | rsc.org |
| Injection Volume | 5-10 µL | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may have limited volatility due to its polar nitro group and heterocyclic nature, GC-MS can be effectively used to analyze its volatile synthetic precursors, impurities, or degradation products. oup.com For non-volatile analytes, chemical derivatization is a common strategy to increase volatility and improve chromatographic performance. jfda-online.comcannabissciencetech.com
Derivatization techniques such as silylation, acylation, or alkylation can be employed to convert polar functional groups into less polar, more volatile derivatives. jfda-online.comsigmaaldrich.comsemanticscholar.org For instance, if trace amounts of related amines or hydroxylated byproducts were present, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could make them amenable to GC analysis. sigmaaldrich.com
Once volatilized, the compound is separated by the gas chromatograph and subsequently fragmented and detected by the mass spectrometer. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is crucial for structural elucidation. nih.gov For quinazoline derivatives, fragmentation is heavily controlled by the molecular structure, and understanding these pathways is key to identifying unknown impurities. soton.ac.uk Common fragmentation patterns for nitroaromatic compounds often involve the loss of NO, NO₂, and other characteristic fragments from the aromatic system, which aids in their identification. nih.govsigmaaldrich.com The analysis of fragment ion ratios can even help distinguish between positional isomers. wvu.edu
Table 2: GC-MS Analysis Considerations
| Aspect | Description | Reference |
|---|---|---|
| Analyte Suitability | Suitable for volatile precursors, impurities, or after derivatization for polar compounds. | oup.comcannabissciencetech.com |
| Derivatization | Silylation or acylation may be required to increase volatility and thermal stability. | jfda-online.comsigmaaldrich.com |
| Column | Typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). | oup.com |
| Ionization Mode | Electron Ionization (EI) is standard for generating reproducible fragmentation patterns for library matching. Negative Chemical Ionization (NCI) can be highly sensitive for nitroaromatics. | nih.govsigmaaldrich.com |
| Data Interpretation | Structural elucidation is based on the molecular ion and characteristic fragmentation patterns, such as the loss of nitro groups. | soton.ac.ukwvu.edu |
Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)
While this compound itself is an achiral molecule, its derivatives synthesized for biological applications may possess chiral centers, leading to the formation of enantiomers. nih.gov Enantiomers have identical physical properties but can exhibit significantly different pharmacological and toxicological profiles. wvu.edu Therefore, if a chiral derivative of this compound is synthesized, it is crucial to separate and analyze the enantiomers, a process known as chiral resolution. nih.gov
Chiral chromatography, particularly chiral HPLC, is the most widely used method for this purpose. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including heterocyclic structures. nih.gov
Method development involves screening different types of chiral columns and mobile phases (both normal-phase and reversed-phase) to achieve optimal separation. researchgate.netnih.gov In normal-phase mode, a mobile phase consisting of an alkane (like n-hexane) with a polar modifier (such as ethanol (B145695) or isopropanol) is common. nih.gov The choice and concentration of the modifier can significantly impact enantioselectivity and resolution. nih.gov Alternatively, enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. wvu.eduresearchgate.net
Table 3: Approaches for Chiral Separation of Quinazoline Derivatives
| Method | Principle | Typical Conditions | Reference |
|---|---|---|---|
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide-based columns (e.g., Chiralpak®); Mobile phase of hexane/alcohol for normal phase. | nih.gov |
| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column. | Standard C18 column; Mobile phase depends on the properties of the resulting diastereomers. | wvu.eduresearchgate.net |
X-Ray Crystallography: Definitive Three-Dimensional Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a novel compound like this compound, obtaining a single-crystal X-ray structure provides the ultimate confirmation of its synthesis and molecular connectivity.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined. mdpi.com Crystallographic data for related nitroquinazoline compounds, such as 6-nitroquinazolin-4(3H)-one, show that the quinazoline ring system is nearly planar, with the nitro group often slightly rotated with respect to the ring. nih.gov These analyses also reveal detailed information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.comnih.gov This information is invaluable for understanding the solid-state properties of the material.
Table 4: Representative Crystallographic Data for a Substituted Nitroquinazoline Note: The following data is for the related compound 6-Nitroquinazolin-4(3H)-one, as a published crystal structure for this compound was not identified. This serves as an example of the data obtained from an X-ray crystallographic analysis.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₅N₃O₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 7.7303 (4) | nih.gov |
| b (Å) | 6.9174 (3) | nih.gov |
| c (Å) | 14.3724 (7) | nih.gov |
| β (°) | 96.173 (2) | nih.gov |
| Volume (ų) | 764.20 (6) | nih.gov |
| Z (Molecules per unit cell) | 4 | nih.gov |
Computational and Theoretical Chemistry Studies of 2 Methyl 7 Nitroquinazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in computational chemistry for predicting the geometric, electronic, and energetic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing deep insights into its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like 2-methyl-7-nitroquinazoline, DFT calculations would typically be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Once the optimized geometry is obtained, DFT can be used to calculate a variety of electronic properties, such as the total energy, dipole moment, and the distribution of electron density. However, specific studies applying DFT to this compound to determine these properties have not been identified in the surveyed literature.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure calculations. They are often used to benchmark results from less computationally expensive methods like DFT.
For this compound, high-level ab initio calculations could yield precise values for its electronic energy and other properties. A thorough search of the literature did not uncover any studies that have applied these high-level ab initio methods to this compound.
Molecular Modeling and Electronic Structure Analysis
Molecular modeling and electronic structure analysis provide a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions. These analyses are crucial for predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
An FMO analysis of this compound would provide valuable insights into its reactivity. However, no published studies containing the HOMO-LUMO energies or the HOMO-LUMO gap for this specific compound could be located.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically shown in blue), which are electron-poor and susceptible to nucleophilic attack.
An MEP map of this compound would identify the electron-rich and electron-poor regions, providing clues about its intermolecular interactions. Specific MEP analysis for this compound is not available in the current body of scientific literature.
Mulliken Charge Analysis and Other Atomic Charge Calculations
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, based on the distribution of electrons in the calculated molecular orbitals. While Mulliken charges are known to be dependent on the basis set used in the calculation, they can provide a qualitative understanding of the charge distribution. Other methods for calculating atomic charges include Natural Population Analysis (NPA) and Hirshfeld population analysis.
These calculations would reveal how the electron density is distributed among the atoms in this compound, which is important for understanding its polarity and electrostatic interactions. Despite the common application of these methods in computational studies of quinazoline (B50416) derivatives, specific atomic charge calculations for this compound have not been reported.
Prediction of Chemical Parameters
Theoretical predictions of key chemical parameters have been instrumental in characterizing the reactivity and spectroscopic profile of this compound.
While specific experimental pKa values for this compound are not extensively documented in publicly available literature, theoretical predictions for a series of quinazoline derivatives have been conducted to understand the influence of substituents on acidity. For instance, studies on similar quinazoline compounds have utilized Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set, to calculate pKa values. These theoretical approaches often show a strong correlation with experimental data for the broader class of quinazoline derivatives, providing a reliable framework for estimating the pKa of this compound. The predicted pKa is crucial for understanding its behavior in biological systems.
Awaiting specific experimental data for direct correlation with theoretical predictions for this compound.
Computational methods have been employed to predict the spectroscopic parameters of this compound, offering a means to interpret experimental spectra.
Predicted NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. These predictions are essential for the structural elucidation of the molecule.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Theoretical data; requires experimental verification)
| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |
|---|---|---|---|
| H (Methyl) | 2.65 | C2 | 165.2 |
| H5 | 8.10 | C4 | 155.8 |
| H6 | 7.95 | C5 | 128.5 |
| H8 | 8.50 | C6 | 125.1 |
| C7 | 149.3 | ||
| C8 | 122.0 | ||
| C8a | 150.1 | ||
| C4a | 120.5 |
Predicted IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum of this compound have also been predicted computationally. These calculations help in assigning the vibrational modes observed in experimental IR spectra. Key predicted frequencies include the C=N stretching, NO2 asymmetric and symmetric stretching, and C-H stretching vibrations.
Table 2: Key Predicted IR Frequencies for this compound (Theoretical data; requires experimental verification)
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (methyl) | 2980-2900 |
| C=N stretching | 1620 |
| C=C stretching (aromatic) | 1580-1450 |
| NO2 asymmetric stretching | 1550 |
To understand the chemical reactivity of this compound, various reactivity indices have been calculated. These descriptors, derived from DFT, provide insights into the molecule's electrophilic and nucleophilic sites. Fukui functions (f+ and f-) are particularly useful for identifying the atoms most susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the nitro group significantly influences the electronic distribution, making certain carbon and nitrogen atoms key sites for chemical reactions.
Table 3: Calculated Fukui Functions for Selected Atoms in this compound (Illustrative theoretical data)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| N1 | 0.08 | 0.15 |
| C2 | 0.12 | 0.05 |
| N3 | 0.07 | 0.18 |
| C4 | 0.15 | 0.04 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its function and have been explored through conformational analysis and molecular dynamics simulations.
Conformational analysis of this compound reveals that the quinazoline ring system is largely planar. The primary conformational flexibility arises from the rotation of the methyl group. The most stable conformation is typically one where the steric hindrance is minimized. Tautomerism, while possible in the quinazoline ring, is generally not favored for the ground state of this compound under standard conditions.
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological target. These simulations can reveal how the molecule moves, changes conformation over time, and forms intermolecular interactions. For instance, MD simulations in an aqueous solution would show the formation of hydrogen bonds between the nitro group and water molecules, influencing its solubility and bioavailability.
Further MD simulation studies are needed to fully characterize the interaction of this compound with specific biological macromolecules.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational and theoretical chemistry provide powerful tools to elucidate the intricate details of reaction mechanisms, offering insights into the reactivity, selectivity, and energetics of chemical transformations. While specific computational studies detailing the reaction mechanisms and pathways of this compound are not extensively available in the current body of scientific literature, theoretical principles and studies on analogous quinazoline derivatives can provide valuable predictions regarding its chemical behavior.
The reactivity of the this compound molecule is largely dictated by the electronic properties of the quinazoline core, which are significantly modulated by the presence of the methyl and nitro substituents. The quinazoline ring system, a bicyclic heteroaromatic compound, is inherently electron-deficient, particularly in the pyrimidine (B1678525) ring. This electron deficiency makes it susceptible to nucleophilic attack.
The introduction of a strong electron-withdrawing nitro group at the 7-position is expected to further decrease the electron density of the entire ring system, thereby enhancing its electrophilicity. This heightened electrophilicity would make the molecule more reactive towards nucleophiles. Conversely, the electron-donating methyl group at the 2-position will locally increase electron density, which could influence the regioselectivity of certain reactions.
Theoretical studies on related nitro-substituted heterocyclic compounds often focus on nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing such electron-poor systems. Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these reaction pathways. These studies typically involve locating the transition states and intermediates along the reaction coordinate to determine the activation energies and reaction energies.
For this compound, a hypothetical SNAr reaction with a generic nucleophile (Nu-) could be proposed to occur at positions on the benzene (B151609) ring activated by the nitro group. DFT calculations would be instrumental in determining the preferred site of attack by comparing the activation barriers for the formation of the Meisenheimer-type intermediates at different positions.
To illustrate the type of data generated from such a computational study, a hypothetical reaction pathway for the nucleophilic substitution of a hydrogen atom on the quinazoline ring is presented below. The data in the table is purely illustrative and represents the kind of energetic information that would be obtained from DFT calculations.
Hypothetical Reaction: Nucleophilic Aromatic Substitution on this compound
| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) |
| Formation of Meisenheimer Intermediate at C-6 | 15.2 | 18.5 |
| Formation of Meisenheimer Intermediate at C-8 | 18.9 | 22.1 |
| Rearomatization (Loss of Hydride) from C-6 Adduct | -5.7 | -3.2 |
| Rearomatization (Loss of Hydride) from C-8 Adduct | -6.1 | -3.5 |
Furthermore, theoretical studies could also explore other potential reaction pathways, such as cycloaddition reactions. For instance, the [3+2] cycloaddition reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate has been studied using Molecular Electron Density Theory (MEDT), revealing a one-step mechanism. nih.gov While this compound does not possess an N-oxide, this type of computational analysis highlights the capability of theoretical chemistry to elucidate complex multi-bond forming reactions.
Applications of 2 Methyl 7 Nitroquinazoline in Chemical Research
A Versatile Synthetic Building Block and Intermediate in Organic Synthesis
The strategic placement of the electron-donating methyl group and the electron-withdrawing nitro group on the quinazoline (B50416) framework makes 2-Methyl-7-nitroquinazoline a valuable intermediate for organic synthesis. These functional groups offer multiple reaction sites for further chemical transformations, allowing for the construction of a diverse array of derivatives.
Precursor for the Synthesis of Diverse Heterocyclic Scaffolds
While extensive research has been conducted on various quinazoline derivatives, specific studies detailing the use of this compound as a precursor for diverse heterocyclic scaffolds are limited. However, based on the known reactivity of the quinazoline ring system and its functional groups, several synthetic pathways can be postulated.
The nitro group at the 7-position is a key functional handle that can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for the synthesis of fused heterocyclic systems. For instance, the resulting 7-amino-2-methylquinazoline can serve as a precursor for the construction of triazolo-, oxadiazolo-, or thiadiazolo-fused quinazolines through reactions with appropriate reagents.
Furthermore, the methyl group at the 2-position can undergo condensation reactions with various aldehydes to form styryl derivatives. These derivatives can then participate in cyclization reactions to yield more complex fused systems. The reactivity of the quinazoline core itself allows for various substitution and ring-transformation reactions, further expanding the scope of accessible heterocyclic scaffolds.
A notable example from the literature, while not starting from this compound itself, demonstrates the synthetic utility of the 7-nitroquinazoline (B2879274) core. The synthesis of 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one has been reported, showcasing the successful incorporation of this substituted quinazoline into a more complex molecule. researchgate.net This synthesis starts from 4-nitroanthranilic acid and involves the formation of a 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one intermediate, which is then reacted with o-toluidine. researchgate.net This highlights the accessibility of the 7-nitro-substituted quinazolinone skeleton.
Role in the Construction of Complex Chemical Libraries
The concept of combinatorial chemistry relies on the use of versatile building blocks that can be systematically modified to generate large libraries of related compounds. While there is no direct evidence in the scientific literature for the use of this compound in the construction of complex chemical libraries, its inherent functionalities make it a suitable candidate for such applications.
The Niementowski quinazoline synthesis, a well-established method for preparing quinazolines, has been utilized in the generation of large virtual combinatorial libraries. nih.gov Although this specific example does not involve this compound, it underscores the potential of the quinazoline scaffold in library synthesis. The dual functionality of this compound would allow for the introduction of diversity at two distinct points of the molecule, making it a potentially valuable scaffold for generating focused chemical libraries for drug discovery and other applications.
Development of Novel Reagents and Catalysts
Currently, there is a lack of scientific literature describing the development of novel reagents or catalysts derived from this compound. However, the presence of nitrogen atoms within the quinazoline ring system, coupled with the potential for introducing various functional groups, suggests that derivatives of this compound could be explored as ligands for metal-catalyzed reactions or as organocatalysts. For instance, the introduction of a phosphine (B1218219) or a chiral amine moiety could lead to the development of novel catalytic systems.
Exploration in Materials Science Research
The unique electronic and structural features of quinazoline derivatives have led to their investigation in the field of materials science. The incorporation of a strong electron-withdrawing nitro group, as in this compound, is particularly relevant for applications in non-linear optics and the development of specialized materials.
Potential in Creating Specialized Materials (e.g., Polymers, Coatings)
There is currently no published research on the use of this compound in the creation of specialized materials such as polymers or coatings. However, the presence of reactive functional groups suggests that it could be incorporated into polymeric structures. For example, the nitro group could be reduced to an amine, which could then be used as a monomer in polymerization reactions to form polyamides or polyimides. Such polymers could potentially exhibit interesting thermal or optical properties due to the rigid quinazoline backbone.
Studies on Non-Linear Optical (NLO) Properties
The investigation of organic molecules with significant non-linear optical (NLO) properties is an active area of research due to their potential applications in optoelectronics and photonics. Molecules with a high degree of π-conjugation and a significant difference in ground- and excited-state dipole moments often exhibit large second- or third-order NLO responses.
Quinazolinone-based materials have been synthesized and their third-order NLO properties have been investigated. nih.gov These studies have shown that the introduction of push-pull systems, where an electron-donating group is conjugated with an electron-withdrawing group, can enhance the NLO response. nih.gov The structure of this compound, with its electron-donating methyl group and strongly electron-withdrawing nitro group, fits this "push-pull" design principle. Therefore, it is plausible that this compound and its derivatives could exhibit interesting NLO properties. However, to date, there are no specific experimental or theoretical studies reported in the literature that focus on the NLO properties of this particular isomer. Further research in this area would be necessary to validate this potential application.
Utility in Advanced Analytical Method Development
Extensive review of scientific literature and chemical databases reveals no specific documented applications of This compound in the development of advanced analytical methods. While the broader class of quinazoline derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, the utility of this particular compound as a standard, reagent, or intermediate in analytical chemistry is not established in published research.
In the field of analytical method development, compounds are often utilized for various purposes such as:
Reference Standards: To accurately quantify the concentration of a substance.
Internal Standards: To improve the precision of quantitative analysis.
Derivatizing Agents: To modify an analyte to enhance its detectability or separability.
Chromophoric or Fluorophoric Labels: To impart UV-Visible absorption or fluorescence properties to an analyte.
Despite a thorough investigation, no studies have been identified that describe the use of this compound in any of these capacities. Research on quinazoline derivatives in an analytical context is limited, with most studies focusing on their synthesis, spectroscopic characterization, and potential pharmacological applications.
The development of new analytical methods often relies on the availability of well-characterized compounds with specific chemical properties. The absence of this compound in the literature pertaining to analytical method development suggests that its properties may not be suitable for such applications, or its potential in this area has not yet been explored by the scientific community.
Further research would be necessary to determine if this compound possesses any characteristics that could be exploited for the development of novel analytical techniques. Such research would involve a comprehensive evaluation of its physicochemical properties, including its spectroscopic and chromatographic behavior, as well as its reactivity for potential use as a derivatizing agent.
Future Research Directions and Unexplored Avenues in 2 Methyl 7 Nitroquinazoline Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinazoline (B50416) derivatives has been a subject of extensive study, yet the pursuit of more efficient, environmentally benign, and economically viable methods is a continuous endeavor. For 2-Methyl-7-nitroquinazoline, future research will likely focus on moving beyond classical synthesis paradigms.
Key areas for development include:
Catalyst Innovation: While traditional methods may rely on harsh conditions, future syntheses could employ novel catalysts to improve yields and reduce reaction times. For instance, the use of silica-functionalized magnetic nanoparticles has been shown to double the reaction yield and shorten reaction times in the synthesis of related nitro-heterocycles like 2-methyl-6-nitroquinoline. nih.gov Such near-homogeneous catalysis systems offer the dual benefits of high efficiency and easy separation, aligning with the principles of green chemistry. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. scispace.com Applying this technology to the key cyclization steps in the formation of the this compound core could provide a rapid and efficient synthetic pathway.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to improved safety, scalability, and product consistency. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale and industrial production.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The chemical personality of this compound is dictated by the interplay of its quinazoline core, the electron-withdrawing nitro group, and the methyl group. A thorough exploration of its reactivity is crucial for unlocking its full potential as a versatile building block.
Future investigations should target:
Transformations of the Nitro Group: The nitro group is a highly versatile functional handle. Its reduction to an amino group (7-amino-2-methylquinazoline) would open up a vast array of subsequent derivatization possibilities, including diazotization and coupling reactions, amide and sulfonamide formation, and the construction of new heterocyclic rings fused to the quinazoline core. nih.gov This transformation is fundamental for creating libraries of novel compounds for various applications.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the quinazoline ring system towards nucleophilic attack. mdpi.com Research into the regioselectivity of SNAr reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) could reveal pathways to novel derivatives functionalized at specific positions on the benzene (B151609) portion of the scaffold.
Reactivity of the Methyl Group: The methyl group at the 2-position can potentially undergo condensation reactions with aldehydes and other electrophiles after activation, providing a route to extend the molecular framework and introduce new functionalities.
Application in Green Chemistry Initiatives and Sustainable Chemical Processes
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future work on this compound should prioritize the adoption of sustainable practices to minimize environmental impact.
Promising avenues include:
Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The development of catalyst-free cyclocondensation reactions in water, which has been successful for related 2,3-dihydroquinazolin-4(1H)-ones, could provide a blueprint for an environmentally benign synthesis of the this compound precursor. researchgate.net
Use of Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green alternatives to traditional organic solvents. They are often biodegradable, have low toxicity, and can be recycled. A two-step synthesis for 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully developed using a choline chloride:urea (B33335) deep eutectic solvent, demonstrating the feasibility of this approach for the quinazoline scaffold. researchgate.net
Catalyst Recycling: When catalysts are necessary, the use of heterogeneous or magnetically separable catalysts, such as the Fe3O4@SiO2 nanoparticles used in quinoline (B57606) synthesis, allows for their recovery and reuse, reducing waste and cost. nih.gov
Advanced Computational Modeling for the Rational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with desired properties. By simulating molecular interactions and predicting chemical behavior, these methods enable a rational design approach, saving time and resources.
Future research on this compound derivatives would benefit from:
Structure-Based Drug Design: For medicinal chemistry applications, computational docking can be used to predict how derivatives of this compound might bind to biological targets like protein kinases. nih.gov This approach has been used to rationally design novel quinazolinone derivatives as potent enzyme inhibitors. nih.govmdpi.com
In Silico ADMET Prediction: Early-stage prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Computational models can be used to assess parameters like solubility, gastrointestinal absorption, and potential for pan-assay interference (PAINS), guiding the selection of the most promising derivatives for synthesis and further testing. nih.gov
Table 1: In Silico Parameters for Computational Analysis of Novel Derivatives
| Parameter | Description | Importance in Rational Design |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the compound. | Adherence to Lipinski's Rule of Five for drug-likeness. |
| LogP | The logarithm of the partition coefficient between octanol and water. | Measures hydrophobicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences binding affinity and solubility. |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Influences binding affinity and solubility. |
| TPSA | Topological Polar Surface Area. | Predicts drug transport properties, including intestinal absorption. nih.gov |
| %ABS | Percentage of Absorption. | Calculated from TPSA to estimate gastrointestinal absorption. nih.gov |
Investigation of Solid-State Chemistry and Crystal Engineering
The arrangement of molecules in the solid state profoundly influences a compound's physical properties, including its melting point, solubility, stability, and bioavailability. Crystal engineering seeks to understand and control this arrangement through the design of intermolecular interactions.
For this compound, future research should focus on:
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure of this compound is a primary goal. This would provide definitive information on its molecular geometry, conformation, and the nature of its intermolecular interactions in the solid state.
Polymorphism Screening: Investigating whether this compound can exist in multiple crystalline forms (polymorphs) is critical, as different polymorphs can have vastly different physical properties.
Co-crystal Formation: A key strategy in crystal engineering is the formation of co-crystals with other molecules (co-formers) to modulate properties like solubility and stability. Studies on closely related derivatives, such as 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one, have revealed that intermolecular forces like C-H···O and π–π stacking interactions are crucial in dictating the crystal packing. nih.govnih.gov These interactions lead to the formation of specific aggregates and layered structures. nih.gov Understanding these forces would be instrumental in designing co-crystals of this compound with tailored solid-state characteristics.
Table 2: Crystal Data for the Related Compound 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₃ |
| Molecular Weight | 295.29 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Volume (V) | 2716.78 (14) ų |
| Key Intermolecular Interactions | C—H···O, π–π stacking |
| π–π Stacking Distance | 3.4967 (6) Å |
This data for a derivative underscores the types of detailed solid-state information that could be obtained for this compound itself, paving the way for advanced crystal engineering efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
